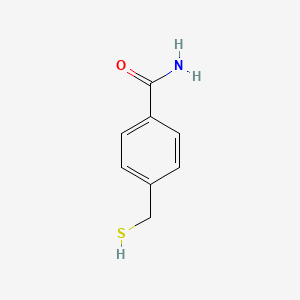
4-(Sulfanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Sulfanylmethyl)benzamide is an organic compound belonging to the class of benzamides It features a benzene ring substituted with a sulfanylmethyl group and an amide group
Méthodes De Préparation
The synthesis of 4-(Sulfanylmethyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields. Industrial production methods may involve similar condensation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
4-(Sulfanylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfonyl derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include sulfonyl derivatives and amines.
Applications De Recherche Scientifique
4-(Sulfanylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4-(Sulfanylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like carbonic anhydrase by binding to the active site . This inhibition can affect various physiological processes, including pH regulation and ion transport.
Comparaison Avec Des Composés Similaires
4-(Sulfanylmethyl)benzamide can be compared with other benzamide derivatives, such as:
4-Sulfonamide- [4- (Thiomethylaminobutane)]Benzamide: This compound also contains a sulfonamide group linked to a benzene ring and has similar enzyme inhibition properties.
2,3-Dimethoxybenzamide: This derivative has antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Known for its metal chelating activity.
The uniqueness of this compound lies in its specific sulfanylmethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives.
Propriétés
Formule moléculaire |
C8H9NOS |
|---|---|
Poids moléculaire |
167.23 g/mol |
Nom IUPAC |
4-(sulfanylmethyl)benzamide |
InChI |
InChI=1S/C8H9NOS/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,11H,5H2,(H2,9,10) |
Clé InChI |
OSSHZHJQXUSGPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CS)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


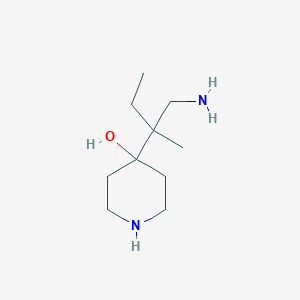
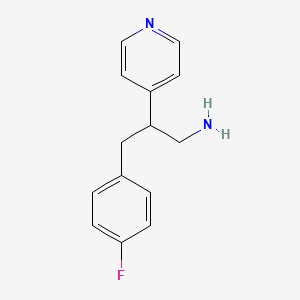
![1-[1-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13174436.png)
![1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one](/img/structure/B13174439.png)
![6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13174447.png)
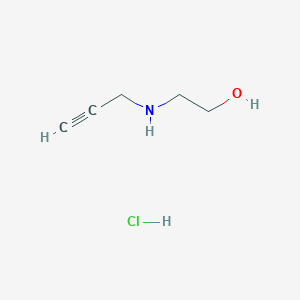
![2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid](/img/structure/B13174456.png)
![Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13174460.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13174467.png)
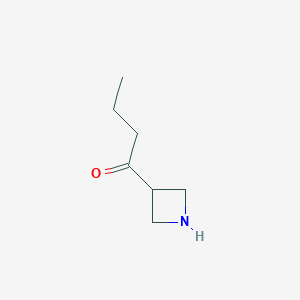
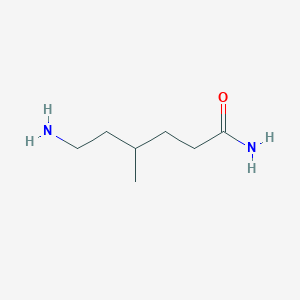
![4-(4-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13174513.png)
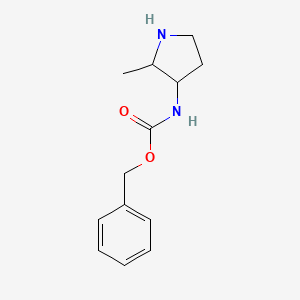
![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine](/img/structure/B13174534.png)
